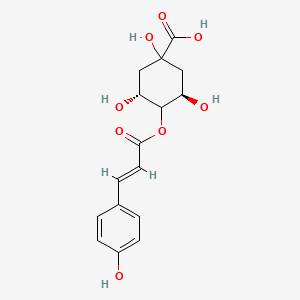

4-O-p-Coumaroylquinic acid

Beschreibung

4-p-Coumaroylquinic acid has been reported in Camellia sinensis, Prunus cerasus, and other organisms with data available.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1108200-72-1 |

|---|---|

Molekularformel |

C16H18O8 |

Molekulargewicht |

338.31 g/mol |

IUPAC-Name |

trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14?,16?/m1/s1 |

InChI-Schlüssel |

XWRHBGVVCOSNKO-OPGYGNEESA-N |

Isomerische SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O |

Kanonische SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Intricacies of a Novel Phenylpropanoid: A Technical Guide to trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the phenylpropanoid derivative, trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid. This compound, a member of the p-coumaroylquinic acid family, holds significant interest for its potential biological activities. This document consolidates available data on its chemical identity, physicochemical properties, and outlines a general synthetic approach based on established methods for related isomers. Furthermore, a putative signaling pathway is presented to stimulate further investigation into its mechanism of action.

Chemical Structure and Identity

The precise chemical structure of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid has been determined through interpretation of its systematic IUPAC name and comparison with known stereoisomers of p-coumaroylquinic acid.

The core of the molecule is a cyclohexane-1-carboxylic acid substituted with hydroxyl groups at positions 1, 3, and 5, and a p-coumaroyl ester at position 4. The stereochemistry is crucial for its biological function. The designation "trans-(3R,5R)" specifies the spatial arrangement of the substituents on the cyclohexane ring. Based on IUPAC nomenclature for substituted cyclohexanes, this corresponds to a specific stereoisomer.

A compound with the IUPAC name 1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid is cataloged in the PubChem database under the compound identifier (CID) 6124211. This entry includes the stereochemical descriptor (1alpha,3alpha,4alpha,5beta)-. A detailed analysis of the Cahn-Ingold-Prelog priority rules for the chiral centers of the cyclohexane ring confirms that the "(1alpha,3alpha,4alpha,5beta)" configuration corresponds to the requested trans-(3R,5R) stereochemistry.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | (1R,3R,4R,5R)-1,3,5-trihydroxy-4-{[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid |

| Common Name | 4-O-p-coumaroylquinic acid |

| Molecular Formula | C₁₆H₁₈O₈ |

| Molecular Weight | 338.31 g/mol |

| CAS Number | Not available for this specific isomer |

| PubChem CID | 6124211 |

| InChI | InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-7-15(22,14(20)21)8-11(18)16(12,23)25-13/h1-6,11-12,14,17-18,20,22-23H,7-8H2,(H,20,21)/b6-3+/t11-,12+,14-,15+,16-/m1/s1 |

| Canonical SMILES | C1--INVALID-LINK--O)O)OC(=O)C=CC2=CC=C(C=C2)O)O">C@HO |

Physicochemical Properties

The physicochemical properties of this p-coumaroylquinic acid isomer are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential therapeutic applications. The following table summarizes key computed properties.

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | -0.9 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 5 |

| Exact Mass | 338.100168 g/mol |

| Topological Polar Surface Area | 145 Ų |

| Heavy Atom Count | 24 |

Experimental Protocols

General Synthesis of p-Coumaroylquinic Acid Isomers

The synthesis typically involves the esterification of a protected quinic acid derivative with an activated p-coumaric acid. The key challenge lies in the selective protection and deprotection of the hydroxyl groups on the quinic acid moiety to achieve the desired isomer.

Experimental Workflow:

Caption: General synthetic workflow for p-coumaroylquinic acid isomers.

Methodology:

-

Protection of Quinic Acid: Commercially available (-)-quinic acid is first protected at the carboxylic acid group (e.g., as a methyl or ethyl ester) and at specific hydroxyl groups using appropriate protecting groups (e.g., acetonides, silyl ethers) to leave the C4 hydroxyl group accessible for esterification.

-

Activation of p-Coumaric Acid: The carboxylic acid of p-coumaric acid is activated to facilitate esterification. This is commonly achieved by converting it to an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

-

Esterification: The protected quinic acid derivative is reacted with the activated p-coumaric acid in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the ester linkage at the C4 position.

-

Deprotection: All protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, fluoride-mediated cleavage of silyl ethers) to yield the final product.

-

Purification: The crude product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired isomer with high purity.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Putative Biological Signaling Pathway

While the specific biological activities of this particular isomer are not extensively documented, compounds of the chlorogenic acid family, including p-coumaroylquinic acids, are known to possess a range of pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. A plausible mechanism of action could involve the modulation of inflammatory signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathway:

Caption: Putative inhibition of the NF-κB inflammatory pathway.

This proposed pathway suggests that the compound may exert anti-inflammatory effects by inhibiting key components of the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by inflammatory stimuli like lipopolysaccharide (LPS). Inhibition of IκB kinase (IKK) would prevent the degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and preventing the expression of pro-inflammatory genes such as those for COX-2, iNOS, and various cytokines.

Conclusion and Future Directions

trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid represents a specific stereoisomer within the p-coumaroylquinic acid class of natural products. While its detailed biological profile remains to be fully elucidated, its structural similarity to other bioactive chlorogenic acids suggests it is a promising candidate for further investigation in drug discovery and development. Future research should focus on the development of a stereospecific synthesis, comprehensive in vitro and in vivo evaluation of its pharmacological activities, and elucidation of its precise molecular targets and mechanisms of action. This technical guide provides a foundational resource to support these endeavors.

In-depth Technical Guide: trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

The compound trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid belongs to the family of p-coumaroylquinic acids (pCQA), which are esters formed between p-coumaric acid and quinic acid. These compounds are of significant interest in the scientific community due to their potential biological activities, including antioxidant and anti-inflammatory properties. The specific stereochemistry of the quinic acid and the position of the p-coumaroyl ester linkage give rise to various isomers, each with potentially unique chemical and biological characteristics.

This technical guide provides a comprehensive overview of the synonyms, chemical properties, biological activities, and relevant experimental protocols for this class of compounds.

Synonyms and Chemical Identifiers:

The nomenclature of p-coumaroylquinic acids can be complex due to the presence of multiple chiral centers. The compound and its isomers are known by several names in scientific literature and chemical databases.

| Synonym/Identifier | Description |

| IUPAC Names | |

| (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | A common IUPAC name for one of the isomers. |

| (1R,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylicacid | Another IUPAC designation for a stereoisomer. |

| (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid | A further isomeric form. |

| Trivial Names | |

| 3-p-Coumaroylquinic acid (3-pCQA) | Refers to the ester linkage at the 3-position of quinic acid. |

| 5-p-Coumaroylquinic acid (5-pCQA) | Refers to the ester linkage at the 5-position of quinic acid. |

| p-Coumaroyl quinic acid | A general term for this class of compounds. |

| trans-5-O-(4-coumaroyl)-D-quinic acid | A more descriptive trivial name specifying the stereochemistry and ester position.[1] |

| 2-coumaroylquinic acid | An alternative numbering system. |

| Chemical Identifiers | |

| CAS Number | 5746-55-4, 1899-30-5, 32451-86-8 (for various isomers) |

| PubChem CID | 6441280, 9945785 (for different isomers) |

| Molecular Formula | C16H18O8 |

| Molecular Weight | 338.31 g/mol |

Quantitative Data on Biological Activity

The biological activity of p-coumaroylquinic acid isomers is a key area of research. Their antioxidant and anti-inflammatory properties are of particular interest. The following table summarizes available quantitative data, primarily focusing on their antioxidant capacity as measured by common in vitro assays. It is important to note that the activity can vary significantly between different isomers.

| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| p-Coumaroylquinic acid (general) | Tyrosinase Inhibition | 27 | - | - |

| p-Coumaroylquinic acid (general) | Hyaluronidase Inhibition | 18 | - | - |

| p-Coumaroylquinic acid (general) | Antioxidant Activity | 31.938 | Ascorbic acid | 8.5 |

| p-Coumaric acid | DPPH Radical Scavenging | - (Inhibited 71.2% lipid peroxidation at 45 µg/mL) | BHA, BHT, α-tocopherol, Ascorbic acid | - (66.8%, 69.8%, 64.5%, 59.7% inhibition at 45 µg/mL respectively)[2] |

| Caffeic Acid | DPPH Radical Scavenging | 9.9[3] | - | - |

| Ferulic Acid | DPPH Radical Scavenging | 9.9[3] | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of p-coumaroylquinic acids.

Synthesis of p-Coumaroylquinic Acid Isomers

The synthesis of specific p-coumaroylquinic acid isomers typically involves the esterification of a protected quinic acid derivative with p-coumaric acid chloride. The following is a general workflow for the synthesis of 3-O-p-coumaroylquinic acid.[4]

Workflow for the Synthesis of 3-O-p-coumaroylquinic acid:

References

The Biosynthesis of 5-O-p-Coumaroylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-p-Coumaroylquinic acid, a prominent member of the hydroxycinnamic acid ester family, is a naturally occurring phenolic compound found throughout the plant kingdom. It plays a significant role in plant defense mechanisms and has garnered considerable interest from the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. Understanding the biosynthesis of this compound is crucial for its potential exploitation in drug development and biotechnology. This technical guide provides an in-depth overview of the biosynthetic pathway of 5-O-p-Coumaroylquinic acid, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of 5-O-p-Coumaroylquinic acid is primarily a branch of the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway originates from the shikimate pathway, which provides the necessary precursors.

The key enzymatic step in the formation of 5-O-p-Coumaroylquinic acid is the esterification of quinic acid with p-coumaroyl-CoA. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) . HCT is a member of the BAHD acyltransferase superfamily.

The two primary substrates for this reaction are:

-

p-Coumaroyl-CoA: This activated form of p-coumaric acid is synthesized from the amino acid L-phenylalanine via the initial steps of the phenylpropanoid pathway.

-

Quinic Acid: A cyclitol derived from the shikimate pathway.

The overall reaction catalyzed by HCT is as follows:

p-Coumaroyl-CoA + Quinic Acid → 5-O-p-Coumaroylquinic Acid + Coenzyme A

While HCT can also utilize shikimic acid as an acceptor molecule, its affinity for quinic acid leads to the production of 5-O-p-Coumaroylquinic acid.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) is a critical determinant in the biosynthesis of 5-O-p-Coumaroylquinic acid. The following table summarizes the kinetic parameters of HCT from Physcomitrella patens for its key substrates.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Acyl Acceptors | ||||

| Shikimate | 0.22 | 5.1 | 23.18 | [1] |

| Quinate | 9.4 | 3.5 | 0.37 | [1] |

| Threonate | 17.2 | 0.16 | 0.0093 | [1] |

| Acyl Donor | ||||

| p-Coumaroyl-CoA | Data not available | Data not available | Data not available |

Note: Kinetic parameters can vary between different plant species and experimental conditions.

Experimental Protocols

Purification of Recombinant HCT

Source: Modified from Lallemand et al. (2012)[2]

Objective: To obtain purified HCT for enzymatic assays.

Methodology:

-

Cloning and Expression:

-

The coding sequence of the HCT gene is cloned into an expression vector (e.g., pET-28a) with a polyhistidine (His) tag.

-

The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

-

Cell Lysis and Protein Extraction:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Cells are lysed by sonication or using a French press.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

The soluble fraction is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His-tagged HCT is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Tag Cleavage and Further Purification (Optional):

-

If required, the His-tag can be cleaved using a specific protease (e.g., TEV protease).

-

A second round of Ni-NTA chromatography can be performed to remove the cleaved tag and any uncleaved protein.

-

Size-exclusion chromatography can be used as a final polishing step to obtain highly pure HCT.

-

-

Protein Quantification and Storage:

-

The concentration of the purified protein is determined using a Bradford assay or by measuring absorbance at 280 nm.

-

The purified enzyme is stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

-

HCT Enzyme Activity Assay

Source: Adapted from Hoffmann et al. (2003) and Vanholme et al. (2013).

Objective: To determine the enzymatic activity of HCT by measuring the formation of 5-O-p-Coumaroylquinic acid.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

200 µM p-Coumaroyl-CoA

-

2 mM Quinic acid

-

Purified HCT enzyme (e.g., 1-5 µg)

-

-

The total reaction volume is typically 50-100 µL.

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified HCT enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of methanol or by heating at 95°C for 5 minutes.

-

-

Sample Preparation for Analysis:

-

Centrifuge the stopped reaction mixture to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

UPLC-MS/MS Analysis of 5-O-p-Coumaroylquinic Acid

Objective: To separate and quantify the product of the HCT reaction, 5-O-p-Coumaroylquinic acid.

Methodology:

-

Instrumentation:

-

An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compound of interest. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 5-O-p-Coumaroylquinic acid. The precursor ion ([M-H]-) is m/z 337.1. Product ions can be selected based on fragmentation patterns, for example, m/z 191.1 (quinic acid fragment) and m/z 163.0 (p-coumaroyl fragment).

-

Optimize cone voltage and collision energy for the specific instrument to maximize signal intensity.

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of 5-O-p-Coumaroylquinic acid.

-

Quantify the amount of product in the enzymatic reaction samples by comparing their peak areas to the standard curve.

-

Conclusion

The biosynthesis of 5-O-p-Coumaroylquinic acid via the HCT-catalyzed esterification of quinic acid and p-coumaroyl-CoA is a key step in the production of this pharmacologically important natural product. This guide has provided a detailed overview of the pathway, quantitative kinetic data for the central enzyme, and comprehensive experimental protocols for its study. A thorough understanding of this biosynthetic pathway is essential for researchers and professionals aiming to harness the potential of 5-O-p-Coumaroylquinic acid in drug development and for the metabolic engineering of plants to enhance its production.

References

- 1. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid. This compound belongs to the family of p-coumaroylquinic acids, a class of chlorogenic acids, which are esters of p-coumaric acid and quinic acid. These compounds are of significant interest to the scientific community due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-diabetic effects.

A Note on Nomenclature and Stereochemistry: The systematic IUPAC name for the commonly studied isomer is (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, also known as 5-O-p-coumaroylquinic acid. The stereochemistry provided in the topic, (3R,5R), may be an incomplete or alternative representation. This guide will focus on the well-documented 5-O-p-coumaroylquinic acid.

Physical and Chemical Properties

The physical and chemical properties of 5-O-p-coumaroylquinic acid are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

| Synonyms | 5-O-p-Coumaroylquinic acid, 5-p-CQA, p-Coumaroyl-5-quinate | |

| Molecular Formula | C₁₆H₁₈O₈ | |

| Molecular Weight | 338.31 g/mol | |

| Melting Point | 192-199 °C | [1] |

| Boiling Point | 613.2 °C (predicted) | [1] |

| Density | 1.55 g/cm³ (predicted) | [1] |

| pKa | Estimated ~3.5 (carboxylic acid), ~9.5 (phenolic hydroxyl) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol. Slightly soluble in water. | |

| Appearance | White to off-white powder or crystals | [1] |

Experimental Protocols

Synthesis of 5-O-p-Coumaroylquinic Acid

The synthesis of 5-O-p-coumaroylquinic acid can be achieved through the esterification of a protected quinic acid derivative with p-coumaroyl chloride. A general synthetic workflow is outlined below.

Methodology:

-

Protection of Quinic Acid: The hydroxyl groups of (-)-quinic acid are selectively protected to ensure esterification occurs at the desired C5 position. This can be achieved using methods such as the formation of acetonides or by using silyl ethers.

-

Activation of p-Coumaric Acid: The carboxylic acid of p-coumaric acid is activated to facilitate the esterification reaction. A common method is the conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride.

-

Esterification: The protected quinic acid is reacted with the activated p-coumaroyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the protected ester.

-

Deprotection: The protecting groups are removed from the quinic acid moiety, typically by acidic hydrolysis, to yield the final product, 5-O-p-coumaroylquinic acid.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Isolation and Purification from Natural Sources

5-O-p-coumaroylquinic acid can be isolated from various plant materials. A general protocol for its extraction and purification is described below.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity. The phenolic compounds, including 5-O-p-coumaroylquinic acid, will preferentially partition into the ethyl acetate phase.

-

Column Chromatography: The phenolic-rich fraction is subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) separates the compounds based on their affinity for the stationary phase.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative reverse-phase HPLC to obtain the pure 5-O-p-coumaroylquinic acid.

Analytical Characterization

The structure and purity of 5-O-p-coumaroylquinic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical reverse-phase HPLC, often with a photodiode array (PDA) detector to obtain the UV spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural characterization of the molecule, including the determination of the esterification position and the stereochemistry.

Biological Activities and Signaling Pathways

5-O-p-coumaroylquinic acid exhibits a range of biological activities, with its antioxidant, anti-diabetic, and anti-inflammatory properties being the most prominent.

Antioxidant Activity: Nrf2 Signaling Pathway

The antioxidant effects of chlorogenic acids, including 5-O-p-coumaroylquinic acid, are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like 5-O-p-coumaroylquinic acid, Keap1 is modified, leading to the dissociation of Nrf2.[4] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby enhancing cellular antioxidant capacity and protecting against oxidative damage.[2]

Anti-Diabetic Activity

5-O-p-coumaroylquinic acid has been shown to inhibit α-glucosidase, an enzyme located in the brush border of the small intestine.[5] This enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

By competitively inhibiting α-glucosidase, 5-O-p-coumaroylquinic acid delays the digestion and absorption of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels. This mechanism is beneficial for the management of type 2 diabetes.[6][7]

PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates and thereby deactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[8][9] Inhibition of PTP1B by compounds like 5-O-p-coumaroylquinic acid can enhance insulin sensitivity.

When insulin binds to its receptor, it triggers a cascade of phosphorylation events, starting with the autophosphorylation of the IR, followed by the phosphorylation of IRS proteins. This activates downstream signaling pathways, such as the PI3K/Akt pathway, which ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and the uptake of glucose from the blood.[10][11] PTP1B counteracts this process by dephosphorylating the IR. By inhibiting PTP1B, 5-O-p-coumaroylquinic acid prolongs the phosphorylated, active state of the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake.[9]

Conclusion

trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, more commonly known as 5-O-p-coumaroylquinic acid, is a natural product with significant therapeutic potential. Its well-defined physical and chemical properties, coupled with its multifaceted biological activities, make it a compelling candidate for further research and development in the fields of nutrition, pharmacology, and medicine. The experimental protocols outlined in this guide provide a foundation for its synthesis, isolation, and analysis, while the elucidation of its roles in key signaling pathways offers a rationale for its observed health benefits. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its potential as a therapeutic agent.

References

- 1. Chlorogenic Acid Alleviates High Glucose-induced HK-2 Cell Oxidative Damage through Activation of KEAP1/NRF2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Evaluation of Hesperidin’s α-Glucosidase Inhibitory Kinetics and Its Potential Role in Type 2 Diabetes Management | International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

The Biological Activities of 5-O-p-Coumaroylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-p-Coumaroylquinic acid, a phenolic compound belonging to the hydroxycinnamic acid derivatives, is a natural product found in various plant species. It is structurally characterized by a p-coumaric acid moiety attached to the 5-position of a quinic acid backbone through an ester linkage[1]. This compound, along with its isomers and related derivatives, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial properties[1]. This technical guide provides a comprehensive overview of the known biological activities of 5-O-p-Coumaroylquinic acid, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Biological Activities

The biological activities of 5-O-p-Coumaroylquinic acid have been evaluated through various in vitro assays. The following tables summarize the available quantitative data for its enzyme inhibitory effects. Data for structurally related compounds are also included for comparative purposes and to suggest potential activities where direct data for 5-O-p-Coumaroylquinic acid is not yet available.

Table 1: Enzyme Inhibitory Activities of 5-O-p-Coumaroylquinic Acid and Related Compounds

| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |

| 5-O-p-Coumaroylquinic acid | α-Amylase | 69.39 | Non-competitive | [2][3] |

| 4-O-caffeoylquinic acid | Xanthine Oxidase | - | - | [4] |

| 3,5-Di-O-caffeoylquinic acid | Xanthine Oxidase | 28.90 ± 1.02 | Competitive | [4] |

| 4,5-Di-O-caffeoylquinic acid | Xanthine Oxidase | 26.74 ± 1.20 | Mixed | [4] |

| p-Coumaroyl Amide Derivative | Acetylcholinesterase | 15 µg/mL | - | [5] |

| p-Terphenyls | BACE1 | 3.08 - 15.79 | - | [6] |

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for key assays used to evaluate the biological activities of 5-O-p-Coumaroylquinic acid and related compounds.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Protocol:

-

Prepare a stock solution of 5-O-p-Coumaroylquinic acid in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent.

-

In a microplate or cuvette, add various concentrations of the sample solution.

-

Add the DPPH working solution to each well/cuvette and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the 5-O-p-Coumaroylquinic acid solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control containing the solvent and ABTS•+ solution is included.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Principle: This assay measures the inhibition of the lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes, pro-inflammatory mediators. The activity is often monitored by measuring the formation of the hydroperoxy product from a fatty acid substrate (e.g., linoleic acid or arachidonic acid).

Protocol:

-

Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of lipoxygenase enzyme in the buffer.

-

Prepare a solution of the substrate (e.g., sodium linoleate) in the buffer.

-

Incubate the enzyme solution with various concentrations of 5-O-p-Coumaroylquinic acid for a short period at a controlled temperature.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

-

A control reaction without the inhibitor is run in parallel.

-

Calculate the percentage of inhibition and the IC50 value.

Enzyme Inhibitory Assays

Principle: This assay determines the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch into smaller sugars. The reduction in starch hydrolysis is measured, often using a colorimetric method with a starch-iodine complex.

Protocol:

-

Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).

-

Prepare a starch solution (e.g., 1% w/v) in the buffer.

-

Pre-incubate the α-amylase solution with various concentrations of 5-O-p-Coumaroylquinic acid for a specific time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the starch solution to the pre-incubated mixture.

-

Incubate the reaction mixture for a defined period.

-

Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent or hydrochloric acid).

-

For the starch-iodine method, add an iodine-potassium iodide solution.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm for the dinitrosalicylic acid method or 620 nm for the starch-iodine method).

-

A control reaction without the inhibitor is performed.

-

Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways

The biological activities of phenolic compounds like 5-O-p-Coumaroylquinic acid are often mediated through their interaction with key cellular signaling pathways. While direct evidence for 5-O-p-Coumaroylquinic acid is still emerging, studies on structurally related compounds, such as p-coumaric acid and caffeoylquinic acid derivatives, provide strong indications of the likely mechanisms involved, particularly in the context of inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phenolic compounds are known to inhibit this pathway at various points.

Caption: Putative inhibition of the NF-κB signaling pathway by 5-O-p-Coumaroylquinic acid.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, as well as cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators. Similar to the NF-κB pathway, phenolic compounds have been shown to modulate MAPK signaling.

Caption: Proposed modulation of the MAPK signaling pathway by 5-O-p-Coumaroylquinic acid.

Conclusion and Future Directions

5-O-p-Coumaroylquinic acid demonstrates clear biological activity, particularly as an inhibitor of α-amylase. The anti-inflammatory and antioxidant properties suggested by its chemical structure and the activities of related compounds are promising areas for further investigation. The likely involvement of the NF-κB and MAPK signaling pathways in its anti-inflammatory effects provides a solid foundation for mechanistic studies.

Future research should focus on generating a more comprehensive quantitative profile of 5-O-p-Coumaroylquinic acid's biological activities. This includes determining its IC50 values in a wider range of antioxidant and anti-inflammatory assays, as well as against other relevant enzymes implicated in disease, such as cyclooxygenases, lipoxygenases, xanthine oxidase, and enzymes involved in neurodegenerative diseases like BACE1 and acetylcholinesterase. Elucidating the precise molecular interactions within the NF-κB and MAPK signaling pathways will be crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.

References

- 1. 5-O-p-Coumaroylquinic acid ≥95% | 32451-86-8 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-O-Coumaroylquinic acid | CAS:32451-86-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. β-Secretase (BACE1) inhibitory and neuroprotective effects of p-terphenyls from Polyozellus multiplex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, a specific stereoisomer belonging to the p-coumaroylquinic acid class of compounds. These compounds, which are esters of p-coumaric acid and quinic acid, are a subset of the broader family of chlorogenic acids. While the general class of chlorogenic acids is well-studied, specific data for this particular trans-isomer is not widely available in existing literature. This guide consolidates the known information on related isomers to infer a likely discovery and historical context, proposes a detailed synthetic methodology, and discusses the potential biological significance based on the activities of structurally related compounds. All quantitative data for related compounds are summarized, and key experimental protocols are detailed to facilitate further research into this specific molecule.

Introduction and Historical Context

The history of the requested compound is intrinsically linked to the discovery and study of chlorogenic acids, a diverse group of plant-derived esters formed between hydroxycinnamic acids and quinic acid.[1] The first of these, an acyl-quinic acid, was characterized in 1846.[1] The term "chlorogenic acid" was first used in the early 20th century, and by the mid-20th century, various isomers of caffeoylquinic acid had been identified in coffee.[2]

The specific compound, trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, is a mono-p-coumaroylquinic acid (pCoQA). While various isomers of pCoQAs have been identified in natural sources, particularly in coffee beans, they are generally less abundant than their caffeoylquinic acid counterparts.[3][4] The nomenclature of these isomers can be complex due to the multiple chiral centers on the quinic acid ring.

The discovery of specific pCoQA isomers has been advanced by the development of sophisticated analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS).[5][6] These methods have enabled the characterization of numerous minor chlorogenic acid isomers in natural products. However, the specific trans-(3R,5R) stereoisomer is not among the commonly isolated and characterized pCoQAs, suggesting it may be a rare natural product, a synthetic derivative, or a metabolite. Its formal discovery and detailed history, therefore, remain to be explicitly documented in scientific literature.

Physicochemical Properties and Characterization

While specific experimental data for the target compound is scarce, its properties can be inferred from the general characteristics of p-coumaroylquinic acids.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₈ |

| Molecular Weight | 338.31 g/mol |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 4 |

Data predicted using computational models.

Characterization of this specific isomer would rely heavily on advanced analytical techniques to confirm its stereochemistry.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers from a mixture. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) | Unambiguous determination of the chemical structure and relative stereochemistry of the protons and carbons in the molecule. |

| Circular Dichroism (CD) | To study the stereochemical features of the molecule.[7][8] |

Synthetic Methodology

A plausible synthetic route for trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid can be designed based on established methods for the synthesis of other p-coumaroylquinic acid isomers. The core of the synthesis involves the stereoselective esterification of a protected quinic acid derivative with an activated p-coumaric acid.

General Synthetic Strategy

The synthesis of p-coumaroylquinic acid isomers typically involves the esterification of p-acetylcoumaroyl chloride with a suitably protected (-)-quinic acid.[7][8] A key challenge in the synthesis is controlling the regioselectivity of the acylation and preventing acyl migration, which can lead to a mixture of isomers.[7][8]

Proposed Experimental Protocol

Step 1: Protection of Quinic Acid To achieve the desired trans-diaxial acylation at the C4 position, a specific protection strategy for the hydroxyl groups of quinic acid is necessary. This may involve the formation of acetonide or other protecting groups to leave the C4 hydroxyl group accessible for esterification.

Step 2: Activation of p-Coumaric Acid p-Coumaric acid is first protected, for instance, by acetylation of the phenolic hydroxyl group. The carboxylic acid is then activated, typically by conversion to the acid chloride using thionyl chloride or oxalyl chloride.

Step 3: Esterification The protected quinic acid derivative is reacted with the activated p-coumaric acid in the presence of a base (e.g., pyridine or DMAP) to facilitate the esterification. The reaction conditions (solvent, temperature, and reaction time) must be carefully optimized to favor the formation of the desired stereoisomer and minimize side reactions.

Step 4: Deprotection The protecting groups on the quinic acid and p-coumaric acid moieties are removed under appropriate conditions (e.g., acidic hydrolysis for acetonides and basic hydrolysis for the acetyl group) to yield the final product.

Step 5: Purification The final product is purified from the reaction mixture, likely as a mixture of isomers, using chromatographic techniques such as preparative HPLC.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Biological Activity and Potential Applications

While no specific biological activity data exists for trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, the broader class of p-coumaric acid and its conjugates are known to possess a range of biological activities.

Table 3: Reported Biological Activities of p-Coumaric Acid and its Conjugates

| Activity | Description |

| Antioxidant | p-Coumaric acid and its derivatives exhibit antioxidant properties by scavenging free radicals. |

| Anti-inflammatory | Demonstrated anti-inflammatory effects in various experimental models. |

| Antimicrobial | Shows activity against a range of bacteria and fungi. |

| Anticancer | Some studies suggest potential anticancer activities, including antimutagenic effects.[1] |

It is crucial to note that the biological activity of these compounds is often dependent on their specific stereochemistry. Therefore, the unique spatial arrangement of the hydroxyl and p-coumaroyl groups in the target molecule could lead to novel or enhanced biological effects. Further research is warranted to elucidate the specific bioactivity profile of this particular isomer.

Potential Signaling Pathways

The antioxidant and anti-inflammatory activities of phenolic compounds like p-coumaroylquinic acids are often attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation.

Caption: Potential modulation of cellular signaling pathways.

Future Directions

The study of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid presents several opportunities for future research:

-

Stereoselective Synthesis: Development of a robust and high-yield synthetic method to obtain the pure stereoisomer.

-

Structural Elucidation: Unambiguous confirmation of its absolute and relative stereochemistry using advanced analytical techniques.

-

Biological Screening: Comprehensive evaluation of its biological activities, including antioxidant, anti-inflammatory, and anticancer properties, and comparison with other known isomers.

-

Mechanism of Action Studies: Investigation of the molecular mechanisms underlying its biological effects.

-

Natural Occurrence: Screening of various natural sources to determine if this isomer exists in nature and in what quantities.

Conclusion

trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid represents an understudied member of the p-coumaroylquinic acid family. While its specific discovery and history are not well-documented, a plausible synthetic route can be devised based on established chemical principles. The biological activities of related compounds suggest that this specific isomer may hold therapeutic potential. This guide provides a foundational framework to stimulate and guide future research into this intriguing molecule, with the aim of unlocking its full scientific and therapeutic value. future research into this intriguing molecule, with the aim of unlocking its full scientific and therapeutic value.

References

- 1. Exploring the Biological Activities of p-Coumaric Acid: A Powerful Compound from Dietary Sources_Chemicalbook [chemicalbook.com]

- 2. NP-MRD: Showing NP-Card for (3r,5r)-1,3,5-trihydroxy-4-{[(2e)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid (NP0147667) [np-mrd.org]

- 3. Neglected coffee chlorogenic acids: p-coumaroyl-, sinapoyl- and di-acyl-quinic acid isomers in different coffee botanical species - American Chemical Society [acs.digitellinc.com]

- 4. plantaedb.com [plantaedb.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

CAS Number: 53539-37-0[1]

This technical guide focuses on the specific stereoisomer of p-coumaroylquinic acid with the systematic IUPAC name trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid .[2] This compound is also known by several synonyms, including 4-O-p-Coumaroylquinic acid and 4-p-Coumaroylquinic acid.[1][2] It belongs to the class of hydroxycinnamic acid derivatives and is found in various plant sources, including fruits, vegetables, and coffee.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₈ | [1] |

| Molecular Weight | 338.31 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 641.9 °C (Predicted) | [1] |

| Density | 1.55 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | C1--INVALID-LINK--O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O">C@HO | [2] |

| InChI | InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16-/m1/s1 | [1] |

Experimental Protocols

The synthesis of 4-O-p-coumaroylquinic acid has been described in the scientific literature, providing a basis for its laboratory preparation and study.[3][4]

Synthesis of 4-O-p-coumaroylquinic acid[3]

The synthesis of 4-O-p-coumaroylquinic acid involves the esterification of a protected (-)-quinic acid derivative with p-acetylcoumaroylchloride. A key challenge in the synthesis is the potential for acyl migration, where the p-coumaroyl group moves to a different position on the quinic acid ring.[3][4]

Synthetic Scheme Overview:

A detailed synthetic route involves the protection of the hydroxyl groups at positions 3 and 5 of the quinic acid ring to selectively allow for esterification at the C-4 hydroxyl group.[3]

-

Starting Material: (-)-quinic acid.

-

Key Reagents: p-acetylcoumaroylchloride, protecting group reagents.

-

Reaction Steps:

-

Protection of the C-3 and C-5 hydroxyl groups of (-)-quinic acid.

-

Esterification of the protected quinic acid with p-acetylcoumaroylchloride.

-

Deprotection of the hydroxyl groups to yield 4-O-p-coumaroylquinic acid.

-

Note on Acyl Migration: During the synthesis and under certain conditions (e.g., basic or even acidic deprotection steps), acyl migration can occur, leading to the formation of 3- and 5-O-p-coumaroylquinic acid isomers.[3] Careful control of reaction conditions and purification methods are crucial to isolate the desired 4-isomer.

Characterization Methods

The synthesized p-coumaroylquinic acid isomers are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure, including the position of the p-coumaroyl group on the quinic acid ring. For 4-O-p-coumaroylquinic acid, a characteristic downfield shift of the proton at C-4 is observed in the ¹H-NMR spectrum.[3]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the stereochemistry of the synthesized compounds.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the target compound.

Biological Activity and Signaling Pathways

p-Coumaric acid and its derivatives, including the coumaroylquinic acids, are known to possess a range of biological activities. These compounds are of significant interest to researchers in drug discovery and development for their potential therapeutic applications.[5][6]

Known Biological Activities

-

Antioxidant Activity: Like many phenolic compounds, 4-p-coumaroylquinic acid exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals.[1]

-

Anti-inflammatory Effects: This class of compounds has been shown to have anti-inflammatory properties.[1]

-

Antimicrobial Activity: 4-p-coumaroylquinic acid also demonstrates antimicrobial activity.[1]

-

Anticancer Potential: Research into p-coumaric acid and its derivatives suggests potential anticancer effects, including the inhibition of angiogenesis-related signaling pathways.[6]

Potential Signaling Pathway Involvement

While specific signaling pathways for the trans-(3R,5R)-4-O-p-coumaroylquinic acid isomer are not extensively detailed in the currently available literature, based on the activities of closely related compounds, several pathways can be implicated. For instance, the anti-inflammatory effects of similar phenolic compounds are often mediated through the inhibition of pro-inflammatory signaling cascades.

Below is a hypothetical signaling pathway diagram illustrating a potential mechanism for the anti-inflammatory action of a phenolic compound, which could be relevant for 4-O-p-coumaroylquinic acid.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The biological activities and signaling pathway information are based on research on related compounds and may not have been specifically demonstrated for the trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid isomer. Further research is required to fully elucidate its specific biological functions and mechanisms of action.

References

- 1. 4-O-p-Coumaroylquinic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. biorlab.com [biorlab.com]

- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. - chemicalbook [chemicalbook.com]

- 6. Exploring the Biological Activities of p-Coumaric Acid: A Powerful Compound from Dietary Sources_Chemicalbook [chemicalbook.com]

Health Benefits of 5-O-p-Coumaroylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-p-Coumaroylquinic acid, a phenolic compound belonging to the hydroxycinnamic acid derivatives, has garnered significant scientific interest due to its diverse and promising health benefits.[1] This technical guide provides an in-depth overview of the current research on 5-O-p-Coumaroylquinic acid, with a focus on its antioxidant, anti-inflammatory, anti-hyperglycemic, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for the cited bioactivities, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

5-O-p-Coumaroylquinic acid is a natural phytochemical found in various plant sources.[1] Structurally, it is an ester formed from p-coumaric acid and quinic acid.[1] Its biological activities are attributed to the synergistic effects of these two constituent molecules. This compound has been the subject of numerous studies investigating its therapeutic potential across a range of disease models. The primary areas of investigation include its potent antioxidant and anti-inflammatory effects, its ability to modulate glucose metabolism, and its emerging role in neuroprotection.[1][2] This guide will delve into the scientific evidence supporting these health benefits, providing detailed methodologies and quantitative data to facilitate further research and development.

Key Health Benefits and Mechanisms of Action

Antioxidant Activity

5-O-p-Coumaroylquinic acid exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key pathological factor in numerous chronic diseases. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-Inflammatory Effects

The compound has demonstrated potent anti-inflammatory properties.[3] It is suggested to exert these effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, 5-O-p-Coumaroylquinic acid can reduce the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Anti-Hyperglycemic Potential

5-O-p-Coumaroylquinic acid has shown promise in the management of hyperglycemia. It acts as an inhibitor of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase.[4] The inhibition of these enzymes slows down the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels.[4] One study reported a potent, reversible, and non-competitive inhibition of α-amylase with an IC50 value of 69.39 μM.[4]

Neuroprotective Properties

Emerging evidence suggests that 5-O-p-Coumaroylquinic acid may possess neuroprotective effects. Its antioxidant and anti-inflammatory activities are thought to contribute to its ability to protect neuronal cells from oxidative stress-induced damage and inflammation-mediated neurodegeneration. While direct studies on 5-O-p-Coumaroylquinic acid are ongoing, research on related caffeoylquinic acid derivatives has shown protection of SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced injury.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivities of 5-O-p-Coumaroylquinic acid and related compounds.

| Bioactivity | Assay | Test System | IC50 Value / % Inhibition | Reference Compound |

| Anti-Hyperglycemic | α-Amylase Inhibition | In vitro | 69.39 μM | Not specified |

| Antioxidant | DPPH Radical Scavenging | In vitro | Data not available | - |

| ABTS Radical Scavenging | In vitro | Data not available | - | |

| Anti-Inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - |

| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - | |

| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - |

Detailed Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Prepare a stock solution of 5-O-p-Coumaroylquinic acid in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the sample solution.

-

In a 96-well microplate, add 100 µL of each sample dilution.

-

Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-Inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

Protocol:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 5-O-p-Coumaroylquinic acid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of the supernatant, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anti-Hyperglycemic Activity Assays

Principle: This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product.

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

In a 96-well plate, add 50 µL of different concentrations of 5-O-p-Coumaroylquinic acid.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution.

-

Incubate the mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Neuroprotective Activity Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death. Human neuroblastoma SH-SY5Y cells are a common model for neuroprotective studies. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cytotoxicity.

Protocol:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of 5-O-p-Coumaroylquinic acid for a specified period (e.g., 24 hours).

-

Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined time (e.g., 24 hours).

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formed formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of 5-O-p-Coumaroylquinic acid are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. While direct evidence for 5-O-p-Coumaroylquinic acid is still emerging, studies on its constituent, p-coumaric acid, have shown inhibition of these pathways.[5]

Caption: Proposed mechanism of anti-inflammatory action of 5-O-p-Coumaroylquinic acid.

Bioassay-Guided Isolation Workflow

The isolation of 5-O-p-Coumaroylquinic acid from a plant source typically follows a bioassay-guided fractionation approach.

Caption: A typical workflow for the bioassay-guided isolation of 5-O-p-Coumaroylquinic acid.

Conclusion

5-O-p-Coumaroylquinic acid is a promising natural compound with a range of health-promoting properties, including antioxidant, anti-inflammatory, anti-hyperglycemic, and potential neuroprotective effects. The mechanisms underlying these benefits are beginning to be understood, with modulation of key signaling pathways like NF-κB and MAPK playing a significant role in its anti-inflammatory action, and inhibition of digestive enzymes contributing to its anti-hyperglycemic effects. Further research is warranted to fully elucidate its therapeutic potential, establish a comprehensive quantitative profile of its bioactivities, and explore its efficacy and safety in preclinical and clinical studies. This technical guide provides a foundational resource for scientists and researchers to advance the investigation and potential development of 5-O-p-Coumaroylquinic acid as a novel therapeutic agent.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Pharmacokinetics of 5-O-p-Coumaroylquinic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-p-Coumaroylquinic acid, a member of the chlorogenic acid family, is a naturally occurring phenolic compound found in various plant species. Possessing potential health benefits, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 5-O-p-Coumaroylquinic acid, drawing upon available data for the compound and its close structural relatives. This document details experimental methodologies for pharmacokinetic analysis, presents available quantitative data, and explores potential interactions with cellular signaling pathways.

Introduction

5-O-p-Coumaroylquinic acid is an ester of p-coumaric acid and quinic acid. As a member of the hydroxycinnamic acid family, it shares structural similarities with other well-studied compounds like caffeic acid and ferulic acid. These compounds are known for their antioxidant and anti-inflammatory properties. However, their therapeutic efficacy is largely dictated by their bioavailability and metabolic fate within the body. This guide aims to consolidate the existing knowledge on the pharmacokinetics of 5-O-p-Coumaroylquinic acid to aid researchers in its further investigation and potential therapeutic application.

Pharmacokinetic Profile

Direct and comprehensive pharmacokinetic data for 5-O-p-Coumaroylquinic acid is limited in publicly available literature. However, by examining studies on closely related chlorogenic acid isomers and its constituent parts, p-coumaric acid and quinic acid, we can infer a likely pharmacokinetic profile.

Absorption: Chlorogenic acids, as a class, are believed to be absorbed in both the small intestine and the colon. Intact 5-O-p-Coumaroylquinic acid is likely to have limited absorption in the small intestine due to its size and polarity. A significant portion may be hydrolyzed by gut microbiota in the colon into p-coumaric acid and quinic acid, which are then more readily absorbed. Studies on related compounds suggest that the absorption of the intact molecule is generally low.

Distribution: Once absorbed, 5-O-p-Coumaroylquinic acid and its metabolites are expected to be distributed throughout the body via the systemic circulation. The extent of tissue distribution is currently unknown.

Metabolism: The primary metabolic pathway for 5-O-p-Coumaroylquinic acid is likely hydrolysis to p-coumaric acid and quinic acid. Following absorption, p-coumaric acid can undergo further metabolism, including conjugation with glucuronic acid or sulfate.

Excretion: The metabolites of 5-O-p-Coumaroylquinic acid are primarily excreted in the urine.

Quantitative Pharmacokinetic Data

| Compound | Animal Model | Dose | Route | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |

| p-Coumaric Acid | Mouse | Not Specified | Oral | Data not available | Data not available | Data not available | Data not available | [1] |

Note: While a study on the pharmacokinetics of p-coumaric acid in mice after oral administration of an extract was identified, specific quantitative values were not provided in the abstract.

Experimental Protocols

To facilitate further research, this section outlines a typical experimental protocol for determining the pharmacokinetic profile of 5-O-p-Coumaroylquinic acid in a preclinical animal model, such as rats.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be housed in controlled conditions with a standard diet and water ad libitum.

-

Drug Administration: 5-O-p-Coumaroylquinic acid is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and saline). For oral administration, the compound is delivered via oral gavage at a predetermined dose. For intravenous administration, the compound is infused through a cannulated jugular vein.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the quantification of 5-O-p-Coumaroylquinic acid and its major metabolites in plasma.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 5-O-p-Coumaroylquinic acid and its metabolites are monitored for quantification.

-

Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Potential Signaling Pathway Interactions

The direct effects of 5-O-p-Coumaroylquinic acid on specific signaling pathways have not been extensively studied. However, based on the known activities of its parent compound, p-coumaric acid, and other related phenolic compounds, several pathways are of interest.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Many phenolic compounds have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects. It is plausible that 5-O-p-Coumaroylquinic acid or its metabolites could modulate this pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some phenolic compounds have been reported to modulate MAPK signaling, which could contribute to their potential anti-cancer and other biological activities.

Further research is required to elucidate the specific interactions of 5-O-p-Coumaroylquinic acid with these and other signaling pathways.

Visualizations

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5-O-p-Coumaroylquinic Acid from Plants

For Researchers, Scientists, and Drug Development Professionals